4-(Aminooxy)cyclohexanamine
CAS No.: 167081-02-9
Cat. No.: VC20926466
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167081-02-9 |
|---|---|
| Molecular Formula | C6H14N2O |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | O-(4-aminocyclohexyl)hydroxylamine |
| Standard InChI | InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |
| Standard InChI Key | BYTVHKDJAGIKDO-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1N)ON |
| Canonical SMILES | C1CC(CCC1N)ON |
Introduction
Chemical Structure and Identification
Structural Representation and Properties
4-(Aminooxy)cyclohexanamine consists of a cyclohexane ring with an amino group and an aminooxy group in the 1,4-positions. The compound's structure can be represented in various formats, including skeletal formulas, 3D conformers, and through chemical notation systems.
The physical and chemical properties of 4-(Aminooxy)cyclohexanamine are summarized in Table 1:
Nomenclature and Chemical Identifiers
4-(Aminooxy)cyclohexanamine is known by several names and identifiers in chemical databases and literature. These identifiers are crucial for unambiguous identification in research and regulatory contexts:
Isomerism and Structural Variations
Stereochemical Considerations
The cyclohexane backbone of 4-(Aminooxy)cyclohexanamine allows for stereoisomerism, particularly cis-trans isomerism regarding the relative positions of the amino and aminooxy groups. This stereochemistry is reflected in some of the synonyms listed in chemical databases, which specifically identify "cis" and "trans" forms:
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Cyclohexanamine, 4-(aminooxy)-, cis- (9CI)
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Cyclohexanamine, 4-(aminooxy)-, trans- (9CI)
These stereoisomers potentially exhibit different chemical and physical properties, including reactivity patterns, which could be significant for specific applications.
Conformational Analysis
Cyclohexane-based compounds typically exhibit chair conformations with potential for ring-flipping. The presence of substituents like amino and aminooxy groups affects the energetic favorability of different conformers. The PubChem database indicates the existence of 3D conformer data for this compound, suggesting that computational models of its preferred conformations are available .
Chemical Reactivity and Functional Group Analysis
Aminooxy Group Reactivity
The aminooxy (-ONH2) functional group is a key feature of this compound and displays distinctive reactivity patterns. Aminooxy groups are known for their nucleophilic character and particular reactivity toward carbonyl compounds. This functional group makes the compound potentially valuable in bioconjugation chemistry through several mechanisms:
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Oxime formation: Aminooxy groups react with aldehydes and ketones to form oximes under mild conditions, often without requiring catalysts.
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Reductive amination: Following oxime formation, these intermediates can be reduced to form more stable linkages.
This reactivity pattern is exemplified in research on related aminooxy compounds, where such chemistry has been employed for bioconjugation purposes .
Amine Group Reactivity
The primary amine (-NH2) group provides additional reactivity options, including:
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Nucleophilic substitution reactions
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Amide bond formation with carboxylic acids or activated esters
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Imine formation with aldehydes and ketones
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Participation in aza-Michael additions to unsaturated carbonyls
Research on amine nucleophiles indicates that primary amines like the one in 4-(Aminooxy)cyclohexanamine can participate in aza-Michael ligation reactions, which have been demonstrated as effective methods for protein modification .
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